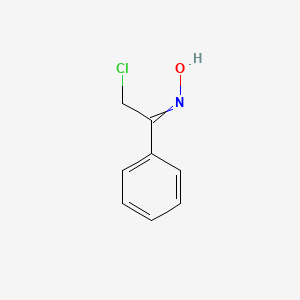

Ethanone, 2-chloro-1-phenyl-, oxime

Description

Contextual Significance in Organic Synthesis

The significance of Ethanone, 2-chloro-1-phenyl-, oxime in organic synthesis is primarily understood through its precursor and its functional group. The starting material for its synthesis is 2-chloro-1-phenylethanone, also known as phenacyl chloride. chemsynthesis.comwikipedia.org This α-haloketone is a versatile building block in organic chemistry, used as an intermediate in the production of various chemical structures. wikipedia.orgnih.gov

The synthesis of the oxime from 2-chloro-1-phenylethanone involves a condensation reaction with hydroxylamine (B1172632). This is a standard and well-established method for the formation of oximes from ketones. askfilo.com The presence of the reactive chloro group and the phenyl ring, combined with the nucleophilic and chelating properties of the oxime group, suggests its potential as an intermediate for synthesizing more complex molecules. For instance, α-halo oximes are known precursors for the synthesis of allyl-aziridines.

Overview of Advanced Research Perspectives on Oxime Compounds

Oxime compounds, as a class, are a subject of extensive research due to their versatile chemical reactivity. They are crucial intermediates in various organic transformations. One of the most classic reactions involving oximes is the Beckmann rearrangement, where an oxime is converted into an amide. The specific stereoisomer of the oxime can influence the outcome of this rearrangement, making it a valuable tool for synthesizing specific amide products. askfilo.com

Modern research continues to explore new applications for oximes. They are used in the synthesis of novel heterocyclic compounds, which are often the core structures of pharmacologically active molecules. Furthermore, oximes and their derivatives are investigated in the field of catalysis, sometimes acting as ligands for metal catalysts. researchgate.net The ability of the oxime group to coordinate with metal ions is a key feature in this context. Research into the nitrosation of olefins to produce oximes, sometimes utilizing iron catalysts, highlights the ongoing development of new synthetic methodologies for this important class of compounds. researchgate.net

Properties

IUPAC Name |

N-(2-chloro-1-phenylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXDSXLUNPBBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393433 | |

| Record name | 2-Chloro-1-phenylethanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21572-32-7 | |

| Record name | 2-Chloro-1-phenylethanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21572-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-phenylethanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for Ethanone, 2 Chloro 1 Phenyl , Oxime and Its Structural Analogs

Foundational Oximation Reactions for Halogenated Acetophenones

The synthesis of oximes from halogenated acetophenones forms a fundamental basis for creating a diverse array of chemical compounds. These reactions involve the conversion of a carbonyl group into an oxime functional group, a transformation that can be achieved through several distinct pathways.

Conventional Synthetic Pathways to Ethanone, 2-chloro-1-phenyl-, oxime

The most conventional and widely employed method for the synthesis of this compound involves the direct reaction of 2-chloro-1-phenylethanone, also known as phenacyl chloride, with hydroxylamine (B1172632). acs.orgwikipedia.org This reaction is a classic example of condensation between a ketone and a hydroxylamine derivative.

The process is typically carried out in a suitable solvent, with ethanol (B145695) being a common choice. researchgate.net The reaction often utilizes a base, such as sodium hydroxide, to facilitate the reaction. researchgate.net Following the reaction period, the mixture is typically acidified to precipitate and isolate the final oxime product. researchgate.net The starting material, 2-chloro-1-phenylethanone, is itself synthesized through the chlorination of acetophenone (B1666503). wikipedia.org

A representative reaction scheme is as follows:

Reaction: 2-chloro-1-phenylethanone + Hydroxylamine hydrochloride → this compound

| Reactant | Reagent | Solvent | Condition | Product |

| 2-chloro-1-phenylethanone | Hydroxylamine hydrochloride, Sodium hydroxide | Ethanol | Heating, followed by acidification | This compound |

Catalyst-Mediated Oximation Processes (e.g., Cerium(III) Chloride Catalysis)

The efficiency and selectivity of oximation reactions can be significantly enhanced through the use of catalysts. Metal-involving syntheses, for instance, can promote the formation of oximes from carbonyl compounds and hydroxylamine. acs.org While specific literature detailing the use of Cerium(III) chloride for the oximation of 2-chloro-1-phenylethanone is not abundant, the role of Lewis acids like CeCl₃ in various organic transformations is well-established. wikipedia.orgnih.gov For example, Cerium(III) chloride is famously used in the Luche reduction of α,β-unsaturated carbonyl compounds. wikipedia.org

Metal catalysts can play a triple role in such reactions: promoting the generation and stabilization of a nucleophilic species, activating the carbonyl group towards nucleophilic attack, and preventing undesirable side reactions. acs.org Haloperoxidases are another class of catalysts that are highly active for in situ generation of electrophilic halide species for oxidative halogenation reactions, a related field of study. rsc.org The general principle of using metal catalysts to improve reaction yields and conditions is a key strategy in modern organic synthesis.

Microwave-Assisted Synthesis of Oxime Derivatives

A significant advancement in the synthesis of oxime derivatives is the application of microwave irradiation. This technique has been shown to dramatically reduce reaction times, often from hours to mere minutes, while frequently improving chemical yields. nih.govyoutube.comyoutube.comnih.govacs.org

Microwave-assisted synthesis is considered a form of green chemistry as it can lead to more efficient reactions with less energy consumption and potentially reduced solvent use. youtube.com The rapid heating provided by microwaves can accelerate the rate of reaction between the halogenated acetophenone and hydroxylamine, leading to a more efficient formation of the oxime. For example, a reaction that might take several hours under conventional heating could be completed in as little as 30 minutes in a microwave reactor. nih.gov

| Synthesis Method | Typical Reaction Time | Key Advantages |

| Conventional Heating | Several hours | Established and well-understood |

| Microwave-Assisted | Minutes | Rapid reaction, high yields, energy efficient |

Strategic Functionalization of the Oxime Moiety

The oxime group in this compound is not merely a final product but also a versatile functional handle that can be further modified. Strategic functionalization of the oxime moiety opens up pathways to a wide range of other chemical structures, including oxime ethers and esters.

O-Alkylation and O-Acylation Transformations

The oxygen atom of the oxime group is nucleophilic and can readily undergo alkylation and acylation reactions.

O-Alkylation: This transformation involves the reaction of the oxime with an alkylating agent, typically an alkyl halide, in the presence of a base to yield an oxime ether. nih.govorganic-chemistry.org This reaction is a common method for introducing an alkyl group onto the oxime's oxygen atom.

O-Acylation: Similarly, O-acylation is achieved by reacting the oxime with an acylating agent, such as an acid chloride or an acid anhydride. arpgweb.comscribd.comorgsyn.org This reaction leads to the formation of an oxime ester.

These transformations are crucial for modifying the properties and reactivity of the parent oxime.

Synthesis of Oxime Ethers and Oxime Esters

The synthesis of oxime ethers and esters from this compound and its analogs provides access to compounds with diverse applications.

Oxime Ethers: The synthesis of oxime ethers from α-halo oximes is a well-documented process. rsc.org These compounds are valuable intermediates in various organic syntheses. researchgate.netnih.govorganic-chemistry.orgsemanticscholar.org

Oxime Esters: Oxime esters are another important class of derivatives. researchgate.net They can be prepared through the esterification of the corresponding oxime, as mentioned previously. arpgweb.comscribd.comnih.gov

The table below summarizes the synthesis of these important derivatives.

| Derivative | Synthetic Method | Reagents |

| Oxime Ether | O-Alkylation | Alkyl halide, Base |

| Oxime Ester | O-Acylation | Acid chloride or Acid anhydride, Base |

Formation of O-Carbamoyl Oxime Derivatives via Isocyanate Reactions

The reaction of oximes with isocyanates provides a direct route to O-carbamoyl oxime derivatives. This transformation involves the nucleophilic attack of the oxime's hydroxyl group onto the electrophilic carbon atom of the isocyanate group (-N=C=O). The resulting addition reaction forms a carbamate (B1207046) linkage, specifically an oxime-carbamate.

The reactivity in this process can be influenced by several factors, including the choice of solvent and the electronic properties of the reactants. Studies on the kinetics of reactions between various oximes and isocyanates have shown that the process can often proceed efficiently without the need for a catalyst, even at ambient temperatures. pku.edu.cn The reaction rate can, however, be highly dependent on the solvent's ability to form hydrogen bonds with the oxime donor. pku.edu.cn For instance, the formation of oxime-linked carbamates has been observed to be significantly faster in solvents like dichloromethane (B109758) (DCM) compared to more polar, hydrogen-bond-accepting solvents like DMSO or DMAc. pku.edu.cn This catalyst-free approach is a notable advantage, leading to cleaner reaction profiles and simpler purification procedures. The resulting O-carbamoyl oxime derivatives are of interest in various fields, including the development of dynamic covalent polyurethanes, where the reversible nature of the oxime-carbamate bond can be exploited. pku.edu.cn

Introduction of Diverse Substituents on the Aromatic Ring System

The functionalization of the phenyl ring of this compound is crucial for creating structural analogs with modified properties. This is most commonly achieved by utilizing appropriately substituted starting materials rather than by direct functionalization of the final oxime.

Synthesis of Substituted 2-Chloro-1-phenylethanone Precursors

The primary strategy for introducing diversity to the aromatic ring is the synthesis and use of substituted 2-chloro-1-phenylethanone precursors. These precursors, also known as substituted phenacyl chlorides, serve as versatile building blocks. wikipedia.orghschemraw.com The synthesis of these compounds often starts from a substituted acetophenone, which can be chlorinated, or from a substituted benzene (B151609) derivative via Friedel-Crafts acylation with chloroacetyl chloride.

A variety of substituted precursors have been synthesized, demonstrating the breadth of functional groups that can be incorporated onto the phenyl ring. These include hydroxy, amino, and halogen substituents, which can be used to modulate the electronic and steric properties of the final oxime analog. For example, 2-chloro-1-(3-hydroxyphenyl)ethanone has been synthesized and its structure confirmed, providing a precursor for a hydroxy-substituted analog. researchgate.net Similarly, the synthesis of 2'-amino-3',5'-dimethoxy-α-chloroacetophenone has been described, which can be used to generate flavonoid analogs. researchgate.net The table below showcases examples of such precursors.

Table 1: Examples of Substituted 2-Halo-1-phenylethanone Precursors

| Compound Name | Substituent(s) | Halogen | Source |

|---|---|---|---|

| 2-bromo-1-(4-fluorophenyl)ethanone | 4-Fluoro | Bromine | rsc.org |

| 2-bromo-1-(4-chlorophenyl)ethanone | 4-Chloro | Bromine | rsc.org |

| 2-bromo-1-(4-bromophenyl)ethanone | 4-Bromo | Bromine | rsc.org |

| 2-bromo-1-(2-chlorophenyl)ethanone | 2-Chloro | Bromine | rsc.org |

| 2-chloro-1-(3-hydroxyphenyl)ethanone | 3-Hydroxy | Chlorine | researchgate.net |

| 2'-amino-3',5'-dimethoxy-α-chloroacetophenone | 2-Amino, 3,5-Dimethoxy | Chlorine | researchgate.net |

| 2-Chloro-1-(4-fluorophenyl)-2-Phenylethanone | 4-Fluoro | Chlorine | pharmaffiliates.com |

Once these substituted ketones are obtained, they can be readily converted to their corresponding oximes through standard reaction with hydroxylamine. vaia.com

Regioselective Halogenation and Other Aromatic Functionalizations

While the synthesis of substituted precursors is the most common approach, direct functionalization of the aromatic ring of 2-chloro-1-phenylethanone is also a viable, though less frequently employed, strategy. Standard electrophilic aromatic substitution reactions can be applied, although the presence of the deactivating α-chloroacetyl group must be considered, as it will direct incoming electrophiles primarily to the meta-position.

Regioselective halogenation, for instance, can be achieved under controlled conditions. The parent compound, acetophenone, can be halogenated on the aromatic ring before the α-chlorination step. This two-step process often provides better control over the regioselectivity of the final substituted phenacyl chloride.

Advanced Synthetic Methodologies

Modern synthetic chemistry seeks to develop more efficient, selective, and safer methods for producing chemical compounds. This includes the development of enantioselective routes and the optimization of reactions using continuous flow technology.

Development of Enantioselective Routes for Chiral Oxime Analogs

Creating chiral analogs of this compound requires the introduction of a stereocenter. A key strategy involves the enantioselective reduction of the ketone precursor, 2-chloro-1-phenylethanone, to a chiral alcohol. This chiral alcohol can then be used to synthesize chiral derivatives.

A notable method for this reduction is biocatalysis. For example, baker's yeast has been successfully used as a catalyst for the asymmetric reduction of various substituted 2-chloro-1-phenylethanone derivatives to yield the corresponding (S)-2-chloro-1-phenylethanol derivatives. google.com This biotransformation is highly efficient, achieving product yields above 74% and excellent enantiomeric excess (ee) of over 97%. google.com The use of a biocatalyst offers several advantages, including mild reaction conditions, high stereoselectivity, and lower costs compared to traditional chemical resolution methods. google.com The resulting chiral (S)-2-chloro-1-phenylethanol is a key intermediate for producing chiral antifungal agents. google.com While this creates a chiral alcohol, this intermediate is pivotal for accessing chiral analogs of the target oxime.

Continuous Flow Synthesis Optimization Strategies

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents. researchgate.netrsc.org These benefits include enhanced safety, precise temperature control, improved reproducibility, and greater scalability.

The synthesis of 2-chloro-1-phenylethanone and its derivatives is well-suited for flow chemistry. For instance, the Vilsmeier-Haack reaction, which can be used to prepare β-chloroacroleins from acetophenone derivatives, involves a highly reactive intermediate. researchgate.net Performing this reaction in a microreactor system allows for safer handling and prevents dangerous exotherms due to the high surface-area-to-volume ratio, which enables efficient heat dissipation. researchgate.net The Vilsmeier reagent itself can be safely prepared at room temperature under flow conditions. researchgate.net These principles can be directly applied to the synthesis of 2-chloro-1-phenylethanone precursors, improving the safety and efficiency of their production. The ability to operate at steady state in a continuous flow setup ensures consistent product quality and allows for high space-time yields, making it an attractive strategy for industrial-scale manufacturing. rsc.org

Computational and Spectroscopic Characterization in Research on Ethanone, 2 Chloro 1 Phenyl , Oxime

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the detailed structural elucidation of "Ethanone, 2-chloro-1-phenyl-, oxime."

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the atomic arrangement within the molecule.

¹H NMR: In ¹H NMR spectra of "this compound," the chemical shifts of the protons are indicative of their local electronic environment. The methylene protons (CH₂) adjacent to the chlorine atom typically appear as a singlet at approximately 4.67 ppm. The aromatic protons of the phenyl group resonate in the downfield region, appearing as multiplets between 7.41-7.42 ppm and 7.67-7.69 ppm. The hydroxyl proton of the oxime group is observed as a broad singlet at around 9.26 ppm, and its signal can be confirmed by its exchange with D₂O.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The spectrum of "this compound" displays distinct signals for each carbon atom. The carbon of the chloromethyl group (CH₂Cl) resonates at approximately 32.5 ppm. The aromatic carbons of the phenyl ring show signals in the range of 126.1 to 132.9 ppm. The carbon atom of the oxime group (C=NOH) is typically observed further downfield, around 154.1 ppm.

¹H and ¹³C NMR Spectral Data for this compound

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| -CH₂Cl | 4.67 (s) | 32.5 |

| Aromatic-H | 7.41-7.42 (m), 7.67-7.69 (m) | 126.1, 128.7, 129.9, 132.9 |

| =N-OH | 9.26 (br s) | - |

| C=NOH | - | 154.1 |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in "this compound." The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. A broad band in the region of 3222 cm⁻¹ is indicative of the O-H stretching vibration of the oxime's hydroxyl group. The C=N stretching vibration of the oxime group typically appears in the region of 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3060 cm⁻¹, while the C-Cl stretching vibration can be found in the fingerprint region, with a notable band at 911 cm⁻¹.

Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| O-H (oxime) | Stretching | ~3222 |

| C-H (aromatic) | Stretching | ~3060 |

| C-H (aliphatic) | Stretching | ~2914 |

| C=N (oxime) | Stretching | 1494, 1437 |

| C-O (oxime) | Stretching | 1070, 999 |

| C-Cl | Stretching | ~911 |

Mass spectrometry (MS) is utilized to determine the molecular weight and to study the fragmentation pattern of "this compound," which aids in structural confirmation. In gas chromatography-mass spectrometry (GC/MS) analysis, the molecule typically exhibits a molecular ion peak (M⁺) at m/z 169. The fragmentation pattern often includes characteristic losses. Common fragments observed include those at m/z 120, resulting from the loss of the chloromethyl group, and at m/z 103, corresponding to the phenyl-C=N fragment. The base peak is often observed at m/z 77, corresponding to the phenyl cation.

Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 169 | 78 | [M]⁺ |

| 120 | 40 | [M - CH₂Cl]⁺ |

| 103 | 65 | [C₆H₅CN]⁺ |

| 77 | 100 | [C₆H₅]⁺ |

| 51 | - | [C₄H₃]⁺ |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which is then compared with the theoretical values calculated from its molecular formula (C₈H₈ClNO). High-resolution mass spectrometry (HRMS) is a precise method for confirming the elemental composition. For "this compound," the calculated mass for the protonated molecule [M+H]⁺ is 170.0367. Experimental findings from HRMS showing a value of 170.0388 confirm the molecular formula.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC)

Chromatographic methods are essential for assessing the purity of "this compound" and for monitoring the progress of reactions in which it is involved. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. For similar oxime compounds, reverse-phase HPLC methods have been successfully developed. sielc.com These methods typically utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. Gas chromatography (GC) is also a suitable technique, as evidenced by its use in conjunction with mass spectrometry (GC/MS) for the analysis of this compound.

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry methods are increasingly used to complement experimental data and to provide deeper insights into the properties of molecules like "this compound." Density functional theory (DFT) calculations can be employed to predict molecular geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. Such calculations can also be used to study the stereochemistry of the oxime bond, determining the relative stabilities of the E and Z isomers. Furthermore, computational models can help to elucidate reaction mechanisms and predict the fragmentation patterns observed in mass spectrometry.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of organic molecules, including "this compound". DFT calculations provide insights into the distribution of electron density, molecular orbital energies, and other quantum chemical parameters that are crucial for understanding the molecule's behavior in chemical reactions.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. biointerfaceresearch.com A smaller energy gap suggests higher reactivity. biointerfaceresearch.com For instance, in a theoretical study of oxime ether derivatives, HOMO-LUMO energy gaps were calculated to be in the range of 1.38 to 3.21 eV, indicating varying levels of reactivity within the series. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. nanobioletters.com For a molecule like "this compound," the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxime group, indicating their nucleophilic character, and positive potential near the hydrogen atoms. Such maps are instrumental in predicting sites for electrophilic and nucleophilic attack. nanobioletters.com

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). A higher electrophilicity index suggests a greater susceptibility to attack by nucleophiles. These parameters are calculated using the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = χ2 / (2η)

By calculating these values for "this compound," researchers can quantitatively predict its reactivity in various chemical environments.

| Parameter | Description | Typical Calculated Values for Oxime Derivatives (eV) biointerfaceresearch.com |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |

| Energy Gap (Eg) | ELUMO - EHOMO | 1.38 - 3.21 |

| Electronegativity (χ) | Tendency to attract electrons | - |

| Chemical Hardness (η) | Resistance to change in electron distribution | - |

| Global Electrophilicity (ω) | Electrophilic nature of the molecule | - |

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation are indispensable for exploring the potential energy surfaces of chemical reactions and identifying plausible reaction pathways. For "this compound," these computational techniques can be applied to investigate reactions such as nucleophilic substitution at the α-carbon and the Beckmann rearrangement.

The simulation of a reaction pathway involves locating the transition state (TS) that connects the reactants to the products. The energy of this transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. Computational methods can model the geometry of the transition state and calculate its energy. For example, in the study of intramolecular oxime transfer reactions, DFT calculations were used to map out the entire reaction profile, including intermediates and transition states. datapdf.com The calculations revealed that the water-addition and -expulsion steps had the highest energy barriers, which was consistent with experimental observations. datapdf.com

For "this compound," a potential reaction of interest is the nucleophilic substitution of the chlorine atom. Molecular modeling could be used to simulate the approach of a nucleophile to the α-carbon, the formation of the transition state, and the departure of the chloride ion. Such simulations would provide valuable information on the reaction's feasibility and stereochemistry.

Another important reaction for oximes is the Beckmann rearrangement, where the oxime is converted into an amide under acidic conditions. masterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com Computational studies have been instrumental in elucidating the mechanism of this rearrangement. Simulations can model the protonation of the oxime's hydroxyl group, the subsequent migration of the phenyl or chloromethyl group, and the final tautomerization to the amide. The relative energies of the transition states for the migration of the two different groups would predict the regioselectivity of the reaction.

The following table illustrates the type of data that can be obtained from molecular modeling studies of reaction pathways:

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) - Example from Oxime Transfer Reaction datapdf.com |

| Step 1 | Water Addition | High Barrier |

| Step 2 | Cyclization | - |

| Step 3 | Acetone Expulsion | - |

| Step 4 | Water Expulsion | High Barrier |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on DFT, provide a detailed understanding of reaction mechanisms at the atomic and electronic levels. For "this compound," these calculations can be used to elucidate the mechanisms of its characteristic reactions, such as the Beckmann rearrangement.

The mechanism of the Beckmann rearrangement has been a subject of numerous computational studies. masterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com These studies have confirmed that the reaction is initiated by the protonation of the hydroxyl group of the oxime, which converts it into a good leaving group (water). chemistrysteps.com The key step is the 1,2-migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous cleavage of the N-O bond. organic-chemistry.orgchemistrysteps.com This migration leads to the formation of a nitrilium ion intermediate. chemistrysteps.com Subsequent attack by a water molecule and tautomerization yields the final amide product. chemistrysteps.com

Quantum chemical calculations can provide the geometries and energies of all stationary points along the reaction coordinate, including the reactant, intermediates, transition states, and products. This allows for the construction of a detailed potential energy surface for the reaction. The calculated activation energies for the migration of the phenyl group versus the chloromethyl group in "this compound" would determine the major product of the rearrangement.

| Mechanistic Step | Description | Key Computational Insight |

| Protonation | The hydroxyl group of the oxime is protonated. | Formation of a good leaving group. |

| Migration | The group anti to the leaving group migrates to the nitrogen atom. | This is the rate-determining step. Calculations can predict which group migrates. |

| Nitrilium Ion Formation | A nitrilium ion intermediate is formed. | A key reactive intermediate in the reaction. |

| Hydration & Tautomerization | The nitrilium ion is attacked by water, followed by tautomerization. | Leads to the final amide product. |

Theoretical Photodegradation Studies

Theoretical studies on the photodegradation of "this compound" would involve investigating the molecule's behavior upon absorption of UV light. Photochemical reactions of oximes are known to proceed through various pathways, including geometric (E/Z) isomerization, photo-Beckmann rearrangement, and cleavage of the N-O or C=N bonds. researchgate.net

Computational methods can be used to calculate the molecule's excited-state properties. Time-dependent DFT (TD-DFT) is a common method for this purpose. These calculations can predict the energies of the excited singlet and triplet states and the nature of the electronic transitions (e.g., n→π* or π→π*). The photo-Beckmann rearrangement, for instance, is believed to proceed through an excited singlet state, leading to an oxaziridine intermediate. researchgate.net

Theoretical studies can also model the potential energy surfaces of the excited states to identify reaction pathways that are accessible upon photoexcitation. For example, in the photocyclization of 2-(hydroxyimino)aldehydes, DFT calculations were used to map the reaction pathway from the excited triplet state to the diradical intermediate that leads to the cyclobutanol product. nih.gov

For "this compound," theoretical photodegradation studies could explore several possibilities:

E/Z Isomerization: Calculation of the rotational barrier around the C=N bond in the excited state to understand the mechanism of photoisomerization.

Photo-Beckmann Rearrangement: Modeling the pathway from the excited state to the oxaziridine intermediate and its subsequent rearrangement to the corresponding lactam.

N-O Bond Cleavage: Investigating the homolytic or heterolytic cleavage of the N-O bond in the excited state to form iminyl radicals.

Dechlorination: Exploring the possibility of C-Cl bond cleavage upon photoexcitation, which could be a potential degradation pathway. nih.gov

These theoretical investigations are crucial for predicting the photostability of "this compound" and for understanding the potential photoproducts that may be formed upon exposure to light.

| Photochemical Process | Description | Computational Approach |

| Geometric Isomerization | Interconversion between E and Z isomers. | Calculation of excited-state rotational barriers. |

| Photo-Beckmann Rearrangement | Rearrangement to an amide via an oxaziridine intermediate. | Modeling the excited-state potential energy surface. |

| N-O Bond Cleavage | Formation of an iminyl radical. | Calculation of bond dissociation energies in the excited state. |

| Dechlorination | Cleavage of the C-Cl bond. | Investigation of excited-state pathways for C-Cl bond scission. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-1-phenyl-ethanone oxime, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via oximation of 2-chloro-1-phenyl-ethanone (CN) using hydroxylamine hydrochloride under reflux in a polar solvent (e.g., ethanol/water mixture). Optimization involves controlling stoichiometry (1:1.2 ketone:NH₂OH·HCl), pH (~5–6 adjusted with sodium acetate), and reflux duration (4–6 hours) to maximize yield . Post-synthesis purification is achieved via recrystallization from ethanol, with purity confirmed by melting point analysis (mp: 96–98°C, consistent with structurally related oximes) . Challenges include avoiding over-oxidation; monitoring via TLC (silica gel, ethyl acetate/hexane) is recommended.

Q. How can the structural and thermal stability of 2-chloro-1-phenyl-ethanone oxime be characterized?

- Methodological Answer :

- Structural Analysis : Use single-crystal X-ray diffraction (employing SHELX-97 for refinement ) to resolve bond lengths and angles, particularly the C=N oxime moiety. IR spectroscopy (ν~3200 cm⁻¹ for N–OH stretch; ~1600 cm⁻¹ for C=N) and NMR (¹H: δ~8–10 ppm for oxime proton; ¹³C: δ~150 ppm for C=N) confirm functional groups .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset temperatures. For related oximes, decomposition typically occurs above 200°C, but specific conditions must be validated .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific toxicological data for this oxime are limited, structurally related chlorinated acetophenones require:

- PPE : Nitrile gloves, lab coat, and safety goggles (tested to EN 166/EU standards) .

- Ventilation : Use fume hoods for synthesis and purification steps.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-chloro-1-phenyl-ethanone oxime in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model the oxime’s electronic structure. Focus on the LUMO distribution at the chloro-carbonyl group to predict sites for nucleophilic attack (e.g., SN2 displacement of Cl⁻) .

- Transition State Analysis : Use QM/MM methods to simulate reaction pathways with amines or thiols, comparing activation energies for substituent-dependent reactivity .

Q. What strategies resolve contradictions in reported biological activities of ethanone oxime derivatives?

- Methodological Answer :

- Assay Standardization : Re-evaluate DNA binding/photocleavage activity (e.g., gel electrophoresis with supercoiled plasmid DNA) under controlled conditions (pH 7.4, 37°C) to reconcile discrepancies in potency .

- Structure-Activity Relationships (SAR) : Compare halogenated vs. non-halogenated analogs. For example, p-pyridinyl oxime carbamates show higher DNA cleavage activity than halogenated sulfonylethanone oximes, suggesting electron-withdrawing groups reduce reactivity .

Q. How can crystallographic data inform the design of coordination complexes with this oxime?

- Methodological Answer :

- Ligand Screening : Use SHELXL-refined X-ray structures to identify metal-binding sites (e.g., oxime N–O as a bidentate ligand). For example, Cu(II) complexes with similar oximes exhibit square-planar geometry, verified by bond valence sum (BVS) analysis .

- Stability Studies : Monitor complex stability in solution via UV-Vis (e.g., d-d transitions for Cu(II) at ~600 nm) and cyclic voltammetry to assess redox behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.